

# Quantitative Protein Analysis Using Naphthol Blue Black Staining: Application Notes and Protocols

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## Compound of Interest

Compound Name: C.I. Acid Black 94

Cat. No.: B1436670

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## Introduction

Naphthol Blue Black (NBB), also known as Amido Black 10B, is a widely used anionic dye for the staining of proteins in various applications, including polyacrylamide gel electrophoresis (PAGE), agarose gels, and on blotting membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[1][2] Its utility extends to the quantitative analysis of total protein, offering a straightforward and cost-effective alternative to other common staining methods. This document provides detailed application notes and protocols for the use of Naphthol Blue Black in quantitative protein analysis, tailored for professionals in research and drug development.

NBB binds to proteins primarily through electrostatic interactions between the sulfonic acid groups of the dye and the positively charged amino groups of the protein, as well as through non-polar interactions. This binding results in a dark blue-black color, the intensity of which is proportional to the amount of protein present, allowing for spectrophotometric quantification. The absorbance maximum of the NBB-protein complex is approximately 620 nm.[3][4]

## Principle of Naphthol Blue Black Staining

The quantitative determination of proteins using Naphthol Blue Black is based on the principle of dye-binding. In an acidic environment, NBB binds to the basic and aromatic amino acid

residues of proteins. The amount of dye bound is directly proportional to the mass of the protein. By measuring the absorbance of the eluted dye or the density of the stained protein bands, the protein concentration can be determined relative to a known protein standard.

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